Benzyl (methanesulfonyl)carbamate
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Overview
Description
Benzyl (methanesulfonyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (methanesulfonyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with methanesulfonamide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as crystallization or distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Benzyl (methanesulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of benzyl carbamate and methanesulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include benzyl carbamate, methanesulfonamide, and various substituted benzyl derivatives .
Scientific Research Applications
Benzyl (methanesulfonyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (methanesulfonyl)carbamate involves its interaction with specific molecular targets. For instance, as a protecting group, it forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The methanesulfonyl group can be selectively removed under acidic or basic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Benzyl carbamate: Lacks the methanesulfonyl group and is used primarily as a protecting group for amines.
Methanesulfonamide: Contains the methanesulfonyl group but lacks the benzyl carbamate structure.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, which can be removed using catalytic hydrogenation.
Uniqueness: Benzyl (methanesulfonyl)carbamate is unique due to the presence of both benzyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and pharmaceutical research .
Properties
CAS No. |
90903-98-3 |
---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
benzyl N-methylsulfonylcarbamate |
InChI |
InChI=1S/C9H11NO4S/c1-15(12,13)10-9(11)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |
InChI Key |
REWRGJSWLNPCNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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